Riociguat (BAY 63-2521) is a first-in-class soluble guanylate cyclase (sGC) stimulator. [] It is classified as a vasodilator, meaning it helps to widen blood vessels. [] In scientific research, riociguat serves as a valuable tool to investigate the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway, a crucial signaling pathway involved in various physiological processes, including vascular tone regulation and cell proliferation. [] Riociguat's unique dual mechanism of action allows researchers to explore both the NO-dependent and NO-independent aspects of this pathway. []
Riociguat is a pharmaceutical compound primarily used for the treatment of pulmonary hypertension, specifically chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension. Its chemical name is N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-methylene dicarbamate. As a soluble guanylate cyclase stimulator, it enhances the effects of nitric oxide, leading to vasodilation and improved blood flow in the pulmonary arteries .
Riociguat belongs to a novel class of medications known as soluble guanylate cyclase stimulators. This class of drugs works by directly stimulating the soluble guanylate cyclase enzyme, which plays a crucial role in the nitric oxide signaling pathway, leading to increased levels of cyclic guanosine monophosphate and subsequent vasodilation .
The synthesis of riociguat involves several key steps:
Riociguat's molecular structure features several functional groups that contribute to its pharmacological activity. The core structure includes a pyrazolo-pyridine moiety linked to a pyrimidine ring, which is essential for its interaction with soluble guanylate cyclase.
Riociguat undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and condensation reactions. The key reactions include:
Each reaction's conditions—such as temperature, solvent choice, and reaction time—are critical for achieving high yields and purities, reflecting careful optimization in synthetic methodology.
Riociguat functions through two primary mechanisms:
This dual mechanism results in significant vasorelaxation effects, making riociguat effective in managing conditions associated with elevated pulmonary arterial pressure.
Relevant data indicates that these properties influence both formulation development and therapeutic effectiveness.
Riociguat is primarily used for:
Additionally, ongoing research explores its potential applications in other cardiovascular diseases due to its unique mechanism of action related to nitric oxide signaling pathways .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4